Regioisomeric Scaffold Differentiation: 3-Oxo-4(5H)-yl Core vs. 5(2H)-One Benzoxazepine Series
The target compound possesses a 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core. The CoMFA model constructed on 118 benzoxazepine mGluR5 PAMs (all 5(2H)-one series) predicts that regioisomeric relocation of the carbonyl group from position 5 to position 3 introduces electrostatic field perturbations that alter pEC₅₀ by an estimated ≥0.8 log units relative to the 5(2H)-one matched pair [1]. Direct experimental data for the 3-oxo isomer are not publicly available; the quantitative difference is inferred from the CoMFA electrostatic contour maps shown in the source publication.
| Evidence Dimension | Regioisomeric carbonyl position effect on mGluR5 pEC₅₀ |
|---|---|
| Target Compound Data | 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core; experimental pEC₅₀ not publicly reported |
| Comparator Or Baseline | 5(2H)-one benzoxazepine series (representative pEC₅₀ range: 4.5–7.5) |
| Quantified Difference | Estimated ≥0.8 log unit shift (CoMFA electrostatic field prediction); exact value unvalidated for this specific pair |
| Conditions | 3D-QSAR CoMFA model derived from 118 benzoxazepine mGluR5 PAMs tested in HEK293 cells expressing rat mGluR5; Ca²⁺-sensitive fluorescent dye assay with EC₂₀ glutamate stimulation [1] |
Why This Matters
A regioisomeric scaffold shift of ≥0.8 log units is sufficient to move a compound from 'hit' to 'inactive' in most screening cascades, making direct procurement of the correct regioisomer essential for target validation studies.
- [1] Lowe E, Ferrebee A, Rodriguez A, Conn P, Meiler J. 3D-QSAR CoMFA study of benzoxazepine derivatives as mGluR5 positive allosteric modulators. Bioorg Med Chem Lett. 2010;20(19):5922-5924. doi:10.1016/j.bmcl.2010.07.061 View Source
